2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one

Vue d'ensemble

Description

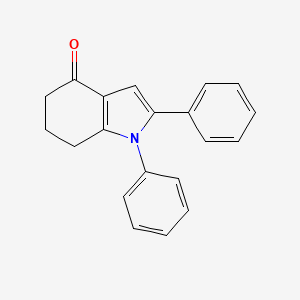

The compound 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is a chemical species that can be derived from reactions involving tert-butyl groups and cyclobutenone structures. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related chemistry involving tert-butyl groups and cyclobutenone derivatives, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and cyclobutenone structures. For instance, the synthesis of 3-tert-butoxycyclobutene-1,2-dione, a related compound, was achieved in 72% yield from di-tert-butyl squarate with lithium tri-tert-butoxyaluminohydride followed by hydrolysis with aqueous HCl . This suggests that similar methodologies could potentially be applied to synthesize 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one, with appropriate modifications to introduce the hydroxy group.

Molecular Structure Analysis

The molecular structure of cyclobutenone derivatives is characterized by a four-membered ring with a ketone functionality. The presence of tert-butyl groups can influence the steric and electronic properties of the molecule. In the case of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one, the tert-butyl groups would likely provide steric bulk, potentially affecting the reactivity and stability of the molecule.

Chemical Reactions Analysis

Cyclobutenone derivatives can undergo various chemical reactions. For example, gold-catalyzed formal [4π+2π]-cycloadditions of tert-butyl propiolates with carbonyl compounds yield 4H-1,3-dioxine derivatives . Additionally, chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones can be used for substitutions and chain elongations, followed by reductive debromination and double-bond hydrogenation with high diastereoselectivity . These reactions demonstrate the potential reactivity of cyclobutenone derivatives in cycloaddition and hydrogenation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one can be inferred from related compounds. The presence of tert-butyl groups typically increases hydrophobicity and decreases solubility in polar solvents. The hydroxy group would contribute to hydrogen bonding and potentially increase solubility in polar solvents. The cyclobutenone core is likely to be reactive due to the ring strain and the electron-deficient nature of the ketone carbonyl, as seen in the epoxidation of cyclohexenone with tert-butyl hydroperoxide .

Applications De Recherche Scientifique

Synthetic Phenolic Antioxidants in Environmental and Human Health Studies

Environmental Presence and Toxicity of SPAs

Synthetic phenolic antioxidants, which include compounds similar to 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one, have been studied for their environmental occurrence, human exposure, and toxicity. These compounds have been detected in various environmental matrices and human samples, indicating widespread exposure. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, highlighting the need for future research on novel SPAs with lower toxicity (Runzeng Liu & S. Mabury, 2020).

Analytical Methods for Antioxidant Activity

Determining Antioxidant Activity

The study of antioxidants, including phenolic compounds similar to the one , is crucial across various fields. The review covers critical tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC, among others. These assays, based on spectrophotometry and electrochemical methods, have been applied to analyze antioxidant capacity, offering insights into the mechanisms and kinetics of antioxidant processes (I. Munteanu & C. Apetrei, 2021).

Bioactive Aldehydes and Cell Function

Role of 4-Hydroxy-2,3-nonenal

Although not directly related to 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one, the role of 4-hydroxy-2,3-nonenal (HNE), a product of lipid peroxidation, in cell function and differentiation is noteworthy. It acts as a biological signal, modulating chemotaxis, gene expression, and cell differentiation, illustrating the complex roles of oxidative products in biological systems (M. Dianzani, G. Barrera, & M. Parola, 1999).

Antioxidant Properties of Hydroxycinnamic Acids

Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) and their derivatives, including those structurally similar to the chemical , exhibit significant antioxidant properties. The review discusses structure-activity relationships (SARs), highlighting the importance of certain structural features like the unsaturated bond in the side chain and modifications on the aromatic ring for antioxidant activity. This insight into SARs can guide the optimization of antioxidant molecules (N. Razzaghi-Asl et al., 2013).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS includes information such as physical and chemical properties, potential hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical.

Propriétés

IUPAC Name |

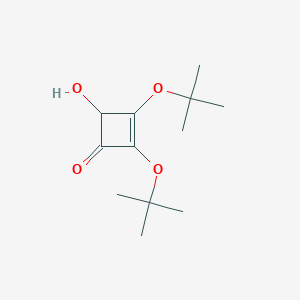

4-hydroxy-2,3-bis[(2-methylpropan-2-yl)oxy]cyclobut-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h7,13H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYKNWIJVHOPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C(=O)C1O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)

![4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B3034140.png)

![1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione](/img/structure/B3034144.png)